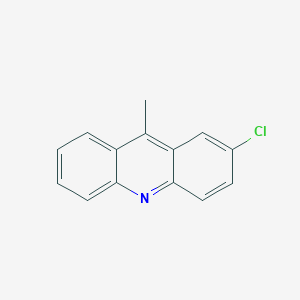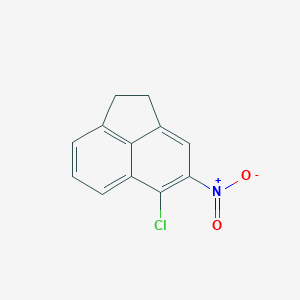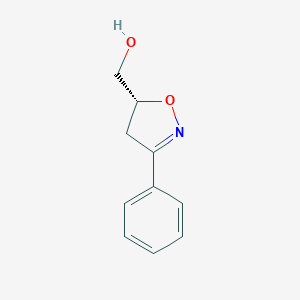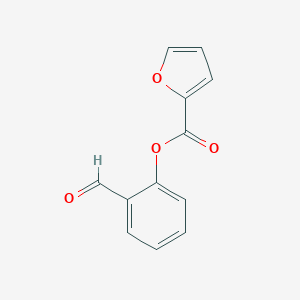![molecular formula C23H24FN3O3 B282211 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as "PNU-282987," is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Aplicaciones Científicas De Investigación
PNU-282987 has been studied extensively for its potential therapeutic applications in treating various neurological disorders. Several studies have shown that PNU-282987 can improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety in animal models of these disorders. Additionally, PNU-282987 has been shown to have potential as a treatment for schizophrenia, as it can improve cognitive function and reduce symptoms of the disorder in animal models.
Mecanismo De Acción
PNU-282987 acts as a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and reduce symptoms of various neurological disorders. PNU-282987 binds to the α7 nAChR and activates it, leading to an increase in the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PNU-282987 are primarily related to its activation of the α7 nAChR. This activation leads to an increase in the release of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and reduce symptoms of various neurological disorders. Additionally, PNU-282987 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PNU-282987 in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. Additionally, PNU-282987 has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of using PNU-282987 in lab experiments is its relatively high cost, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on PNU-282987. One area of focus could be further elucidating the mechanisms underlying its neuroprotective effects, particularly its antioxidant properties. Additionally, further studies could investigate the potential therapeutic applications of PNU-282987 in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future research could focus on developing more cost-effective synthesis methods for PNU-282987, which would increase its availability for use in lab experiments.
Métodos De Síntesis
The synthesis of PNU-282987 involves several steps, including the preparation of the starting materials and the subsequent coupling reactions. The primary synthetic route involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form the intermediate 4-bromo-5-(4-fluorophenyl)benzamide. This intermediate is then reacted with 2-(1-piperazinyl)ethanol to form the final product, PNU-282987.
Propiedades
Fórmula molecular |
C23H24FN3O3 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24FN3O3/c24-18-8-6-16(7-9-18)20-19(21(28)17-4-2-1-3-5-17)22(29)23(30)27(20)15-14-26-12-10-25-11-13-26/h1-9,20,25,28H,10-15H2/b21-19- |
Clave InChI |
GUFNKLHDSFHKFD-VZCXRCSSSA-N |
SMILES isomérico |
C1CN(CCN1)CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCN1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCN1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)


![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)



